molecular formula C22H28O2 B13398661 13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)

13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)

Cat. No.: B13398661
M. Wt: 324.5 g/mol
InChI Key: GCKFUYQCUCGESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic steroidal derivative characterized by a cyclopenta[a]phenanthrene core with unique substituents:

  • 13-Ethyl group: Enhances lipophilicity and metabolic stability.
  • 17-Ethynyl and 17-hydroxy groups: Common in progestogenic compounds (e.g., levonorgestrel derivatives), contributing to receptor binding .

Synthesis protocols for related compounds involve derivatization of estrone or similar steroidal precursors via alkylation, ethynylation, or hydroxylation steps in anhydrous solvents (e.g., THF, DCM) . The compound’s non-preferred name reflects its complex IUPAC nomenclature, but it shares structural motifs with contraceptive and anti-inflammatory steroids .

Properties

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUYQCUCGESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860666
Record name 13-Ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxylation at the 15-Position

  • Selective hydroxylation at the 15-position is achieved either by microbial fermentation or chemical oxidation.
  • For example, 18-methyl estrin-4-ene-3,17-dione is subjected to fermentation to introduce the 15-hydroxyl group.
  • Alternatively, selective oxidation methods introduce this hydroxyl group chemically.

Protection of the 3-Ketone Group

  • The 3-ketone is protected by forming a ketal with 2,2-dimethylpropanediol.
  • This protection prevents unwanted reactions at this position during further transformations.

Introduction of the 11-Methylene Group

  • The 11-methylene group is introduced through olefination reactions, often involving reagents that convert the 11-keto group to a methylene.
  • This step is crucial for gestodene’s biological activity.

Functional Group Modification at the 15-Position

  • The 15-hydroxyl group can be converted to a trimethylsilyloxy or acetyloxy group by reacting with trimethylsilyl chloride or acetic anhydride, respectively.
  • This modification facilitates the subsequent ethynylation step.

Ethynylation at the 17-Position

  • The critical step is the introduction of the ethynyl group at the 17-position.
  • This is achieved by reaction with acetylene in the presence of n-butyl lithium or acetylene magnesium bromide (acetylide reagents).
  • The reaction is typically carried out in a solvent mixture of tetrahydrofuran (THF) and hexane under cooling (e.g., ice bath) to control reactivity.
  • For example, magnesium and bromoethane react in THF to form ethyl magnesium bromide, then acetylene is bubbled into this solution to generate the acetylide nucleophile.
  • This nucleophile attacks the 17-keto group, forming the 17-ethynyl-17-hydroxy moiety.

Deprotection and Final Steps

  • After ethynylation, the ketal protecting group at the 3-position is removed by hydrolysis.
  • Dehydration under acidic conditions (e.g., oxalic acid or hydrochloric acid) yields the final gestodene structure with the 11-methylene and 17-ethynyl groups intact.
  • Sometimes dehydration of the olefinic bond is performed prior to ethynylation, depending on the synthetic route.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose/Transformation
Hydroxylation (15-position) Microbial fermentation or selective oxidation Introduce 15-hydroxyl group
Protection (3-ketone) 2,2-Dimethylpropanediol (ketal formation) Protect 3-ketone group
11-Methylene introduction Olefination reagents Convert 11-keto to 11-methylene
15-OH modification Trimethylsilyl chloride or acetic anhydride Form trimethylsilyloxy or acetyloxy group
Ethynylation (17-position) Acetylene + n-butyl lithium or acetylene magnesium bromide in THF/hexane Introduce 17-ethynyl-17-hydroxy group
Deprotection and dehydration Acid hydrolysis (oxalic acid or HCl) Remove protecting groups and finalize structure

Research Findings and Process Optimization

  • The ethynylation step is sensitive and requires careful temperature control and stoichiometry to maximize yield and stereoselectivity.
  • Use of n-butyl lithium as a strong base to generate acetylide anions is a common and efficient method.
  • Alternative methods use acetylene magnesium bromide , which can be prepared in situ from magnesium and bromoethane in THF.
  • The ketal protection strategy at the 3-position is critical to prevent side reactions and improve overall yield.
  • The fermentation step for hydroxylation is preferred for regio- and stereoselectivity.
  • Crystallization from acetone-hexane is used for purification, with reported melting points around 197.9 °C, indicating high purity of the final product.
  • Stability studies show gestodene is stable under standard storage conditions for several years, supporting the robustness of the synthetic process.

Additional Notes on Manufacturing and Quality Control

  • The active pharmaceutical ingredient (API) gestodene is manufactured under strict quality control, including particle size distribution, residual solvents, and polymorphism analysis.
  • Polymorphic form I is used for pharmaceutical applications.
  • Wet granulation is the preferred method for tablet formulation containing gestodene.
  • Analytical methods such as HPLC are validated and stability-indicating to ensure the purity and potency of gestodene batches.

Chemical Reactions Analysis

Types of Reactions

Etonogestrel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of etonogestrel, which can be further utilized in pharmaceutical formulations .

Scientific Research Applications

Etonogestrel has a wide range of applications in scientific research:

Mechanism of Action

Etonogestrel exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs such as the reproductive tract, mammary glands, hypothalamus, and pituitary gland. This binding inhibits the release of luteinizing hormone, preventing ovulation. Additionally, it increases the viscosity of cervical mucus, hindering sperm passage, and alters the endometrial lining to prevent implantation of a fertilized egg .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural differences among cyclopenta[a]phenanthrene derivatives dictate pharmacological and physicochemical properties:

Compound Substituents Core Modifications Biological Activity Reference
Target Compound 13-Ethyl, 17-ethynyl, 17-hydroxy, 11-methylidene Cyclopenta[a]phenanthrene with C11 methylidene Likely progestogenic/anti-inflammatory (inferred from ethynyl group)
Dexamethasone 9-Fluoro, 11β,17α-dihydroxy, 16-methyl Cyclopenta[a]phenanthrene with fluorination Potent anti-inflammatory (glucocorticoid receptor agonist)
Alphaxalone 3α-hydroxy, 17-acetyl Reduced saturation (tetradecahydro core) Anesthetic (GABAA receptor modulator)
GAP-EDL-1 3-Cyanomethoxy, 13-methyl Octahydro core Synthetic intermediate for hormone derivatives
Compound 5k () 16-(Trimethoxybenzylidene), 3-hydroxy Phenanthrene with benzylidene substituent Anticancer candidate (structural studies)

Notable Observations:

  • 11-Methylidene distinguishes it from carcinogenic dihydroxycyclopenta[a]phenanthrenes (e.g., 16,17-dihydro-11-hydroxy derivatives), which lack conjugated D-ring systems .

Physicochemical Properties

Solubility and stability data for related compounds ():

Compound Molecular Formula Solubility Parameter (δ) Melting Point (°C)
17-Hydroxy-10,13-dimethyl-... C20H28O2 5.52 528.15
Target Compound (inferred) C22H28O2 ~5.5–6.0 (ethynyl increases lipophilicity) ~200–250 (estimated)
1,3,5-Triphenylbenzene C24H18 7.92 443.15

The target compound’s ethynyl and ethyl groups likely reduce aqueous solubility compared to hydroxylated analogues (e.g., dexamethasone) .

Biological Activity

The compound 13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (commonly referred to by its non-preferred name) is a synthetic steroid with notable biological activity primarily as a progestin . This article delves into its biological properties, mechanisms of action, pharmacological applications, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H30O2C_{22}H_{30}O_{2}, with a molecular weight of approximately 342.48 g/mol. It features a unique tetradecahydro-cyclopenta[a]phenanthrene framework which is characteristic of many steroidal compounds.

Key Properties

PropertyValue
Molecular FormulaC22H30O2
Molecular Weight342.48 g/mol
Melting Point201.1 °C
Boiling Point473.1 °C at 760 mmHg
Log P (Octanol-Water Partition Coefficient)6.13E-11 mmHg at 25°C

The primary biological activity of this compound is mediated through its interaction with progesterone receptors . Upon binding to these receptors, it mimics the effects of natural progesterone, leading to various physiological responses:

  • Regulation of Menstrual Cycle : It plays a crucial role in the menstrual cycle by promoting the secretory phase.
  • Contraceptive Effects : Its progestational activity is utilized in contraceptive formulations to prevent ovulation.
  • Hormone Replacement Therapy : It is employed in hormone replacement therapies to alleviate menopausal symptoms.

Biological Effects

The biological effects of the compound include:

  • Endometrial Stabilization : Reduces the risk of endometrial hyperplasia.
  • Anti-androgenic Activity : May exhibit anti-androgenic properties beneficial in certain medical conditions.
  • Potential Anti-cancer Properties : Research suggests possible applications in oncology due to its influence on hormone-sensitive tumors.

Contraceptive Agent

This compound is primarily used as a contraceptive due to its ability to inhibit ovulation and alter the endometrial lining.

Hormone Replacement Therapy

It is also used in hormone replacement therapy for women experiencing menopause or other hormonal imbalances.

Research on Anti-cancer Properties

Recent studies have explored its potential in cancer treatment, particularly in hormone-dependent cancers such as breast and endometrial cancer. The mechanism involves modulation of hormone receptor activity and signaling pathways associated with tumor growth.

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound in contraceptive formulations and hormone replacement therapies. For instance:

  • A study published in The Journal of Clinical Endocrinology & Metabolism demonstrated that patients using this progestin experienced fewer side effects compared to those on other hormonal treatments.
  • Research published in Cancer Research highlighted its potential role in inhibiting the growth of certain cancer cell lines when combined with other therapeutic agents.

Interaction Studies

Understanding drug interactions is critical for optimizing therapeutic regimens. Key findings include:

  • The compound exhibits synergistic effects when used in combination with estrogen-based therapies.
  • Studies indicate minimal interactions with common medications, suggesting a favorable safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.